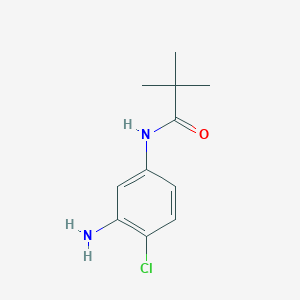

N-(3-Amino-4-chlorophenyl)-2,2-dimethylpropanamide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

| Signal (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 1.27 | Singlet | C(CH₃)₃ (9H) |

| 6.60–7.40 | Multiplet | Aromatic protons (3H) |

| 5.72 | Broad singlet | NH₂ (2H, exchangeable) |

| 9.36 | Singlet | Amide NH (1H, exchangeable) |

¹³C NMR (100 MHz, DMSO-d₆) :

| Signal (δ, ppm) | Assignment |

|---|---|

| 178.9 | Carbonyl (C=O) |

| 136.8, 132.9 | Aromatic carbons |

| 60.8 | Quaternary C(CH₃)₃ |

| 23.6, 22.2 | Methyl carbons |

Properties

IUPAC Name |

N-(3-amino-4-chlorophenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O/c1-11(2,3)10(15)14-7-4-5-8(12)9(13)6-7/h4-6H,13H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJQARRSANBOYSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC(=C(C=C1)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-chlorophenyl)-2,2-dimethylpropanamide typically involves the reaction of 3-amino-4-chloroaniline with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-chlorophenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The chlorinated aromatic ring can be reduced to form dechlorinated products.

Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce hydroxyl or alkoxy-substituted compounds .

Scientific Research Applications

Anticancer Properties

One of the primary applications of N-(3-Amino-4-chlorophenyl)-2,2-dimethylpropanamide is in the development of anticancer agents. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against cancer cell lines, including HeLa cells. For instance, a study reported an IC50 value ranging from 0.69 to 11 μM for these compounds, which is notably lower than the standard chemotherapy drug doxorubicin (IC50 = 2.29 μM) .

Pharmacological Applications

Beyond oncology, this compound has been investigated for its pharmacological properties. Its influence on various biological pathways makes it a candidate for therapeutic interventions in other diseases.

In Vitro Studies

In vitro studies have shown that this compound can selectively inhibit certain pathways associated with disease progression. For example, it has been demonstrated to inhibit the proliferation of colon cancer cells effectively . This selectivity is crucial for developing targeted therapies that minimize side effects compared to conventional treatments.

Synthesis and Derivatives

The synthesis of this compound involves several chemical reactions aimed at optimizing its pharmacokinetic properties and enhancing its efficacy as an HDACI. The derivatives synthesized from this compound are designed to improve binding interactions with target proteins and increase their therapeutic potential .

| Compound Name | IC50 (μM) | Target | Application |

|---|---|---|---|

| This compound | 0.69 - 11 | HeLa Cells | Anticancer |

| Doxorubicin | 2.29 | HeLa Cells | Standard Chemotherapy |

Case Studies

Several case studies highlight the effectiveness of this compound in experimental settings:

- A study focused on the synthesis of various derivatives showed that modifications could lead to improved antiproliferative activity against multiple cancer cell lines.

- Another investigation demonstrated the compound's role in inhibiting specific protein interactions critical for tumor growth, showcasing its potential as a targeted therapy .

Mechanism of Action

The mechanism of action of N-(3-Amino-4-chlorophenyl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The chloro and amino groups in the target compound contrast with iodo (higher atomic radius, polarizability) in N-(4-iodo-3-pyridyl)-2,2-dimethylpropanamide, which is critical for cross-coupling reactions . Hydroxyl and methoxy substituents (e.g., in ) enhance hydrogen-bonding capacity, influencing crystallinity and solubility .

Synthetic Efficiency :

- The iodinated analogue (70% yield, 95.9% purity) demonstrates regioselective synthesis via n-BuLi-mediated iodination, whereas antitumor pyrrolo-pyrimidine derivatives achieve higher yields (86–92%) due to optimized catalytic hydrogenation .

Physicochemical Properties: Lipophilicity: N-(4-chloro-2-hydroxyphenyl)-2,2-dimethylpropanamide (LogP = 3.68) is less lipophilic than non-hydroxylated analogues, suggesting altered bioavailability . Crystal Packing: 3-Chloro-N-(4-methoxyphenyl)propanamide exhibits intermolecular N–H∙∙∙O and C–H∙∙∙O interactions, stabilizing its lattice—a feature absent in the target compound’s reported data .

Biological Activity

N-(3-Amino-4-chlorophenyl)-2,2-dimethylpropanamide is a compound of significant interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores its structure, synthesis, and biological effects, particularly focusing on its antiproliferative properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 226.70 g/mol. The compound features an amine group and a chlorophenyl moiety, which contribute to its biological activity. The structural characteristics suggest potential interactions with various biological targets, particularly in cancer therapy.

Synthesis

The synthesis of this compound can be achieved through acylation reactions involving the amine group. This process allows for the formation of derivatives that may enhance biological activity. Preliminary studies indicate that modifications to the chlorophenyl group can lead to variations in biological efficacy.

Antiproliferative Properties

This compound has been evaluated for its antiproliferative effects against various cancer cell lines. It has shown promising results as a potential inhibitor of histone deacetylases (HDACs), which are crucial in cancer progression and cellular differentiation.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HCT-116 | 11.0 |

| Comparison Compound (Doxorubicin) | HCT-116 | 2.29 |

| N-(4-amino-3-chlorophenyl)-2,2-dimethylpropanamide | HeLa | 0.69 |

The data indicate that while this compound exhibits significant inhibitory action on cancer cell proliferation, it is less potent than established chemotherapeutics like doxorubicin.

The mechanism by which this compound exerts its effects involves several pathways:

- Histone Deacetylase Inhibition : The compound acts as an HDAC inhibitor, leading to increased acetylation of histones and subsequent changes in gene expression associated with apoptosis and cell cycle arrest.

-

Induction of Apoptosis : Studies have shown that treatment with this compound leads to DNA fragmentation and chromatin condensation in cancer cells, indicating activation of apoptotic pathways.

"We observed clear DNA disintegration and fragmentation in the cells treated with compounds compared to untreated or control cells" .

- Molecular Docking Studies : Computational studies suggest that the compound interacts with key proteins involved in cell signaling pathways related to cancer progression.

Case Studies

Recent research has highlighted the efficacy of this compound in various experimental setups:

- In Vitro Studies : In vitro assays demonstrated that this compound significantly reduced cell viability in multiple cancer cell lines through HDAC inhibition.

- Animal Models : Preliminary studies using animal models have suggested potential therapeutic benefits; however, further studies are necessary to evaluate safety and efficacy comprehensively.

Q & A

Q. What are the optimized synthetic routes for N-(3-Amino-4-chlorophenyl)-2,2-dimethylpropanamide?

The synthesis of this compound can be adapted from methodologies for structurally related arylpropanamides. For example:

- Acylation of substituted anilines : React 3-amino-4-chloroaniline with 2,2-dimethylpropanoyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and reaction time (4–6 hours at 0–5°C) to minimize byproducts like over-acylated species. Typical yields for analogous compounds range from 75% to 84% .

Q. How can spectroscopic techniques validate the compound’s purity and structure?

- NMR analysis : Compare and NMR peaks to predicted spectra. For instance, the aromatic protons of the 3-amino-4-chlorophenyl group should show characteristic splitting patterns (e.g., doublets for adjacent substituents). The tert-butyl group (2,2-dimethylpropanamide) appears as a singlet at ~1.2 ppm () and ~27 ppm () .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns using high-resolution MS (HRMS).

Q. What safety protocols are essential for handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Waste disposal : Collect organic residues in halogenated waste containers. Neutralize acidic/basic byproducts before disposal .

Advanced Research Questions

Q. How does crystallographic analysis resolve electronic delocalization in the amide moiety?

Single-crystal X-ray diffraction reveals bond-length alternation in the amide group. For example:

- C=O and C–N bond lengths : In analogous structures, C=O bonds elongate (~1.24 Å) while C–N bonds shorten (~1.33 Å), indicating resonance stabilization .

- Hydrogen bonding : Intermolecular N–H⋯O and O–H⋯O interactions stabilize the crystal lattice. Refinement using SHELXL (via SHELX suite) is recommended for high-resolution data .

Q. How can structure-activity relationships (SAR) guide biological applications?

- Antiproliferative activity : Substitute the aryl group with electron-withdrawing groups (e.g., –Cl) to enhance cellular uptake. Analogous pyrrolo[2,3-d]pyrimidine derivatives show potency against cancer cell lines (IC < 10 µM) via kinase inhibition .

- Bioisosteric replacement : Replace the tert-butyl group with trifluoromethyl to improve metabolic stability while retaining activity .

Q. How do researchers address contradictions in purity data across synthetic batches?

- HPLC-MS analysis : Quantify impurities (e.g., unreacted aniline or acyl chloride derivatives) using reverse-phase C18 columns and gradient elution (acetonitrile/water + 0.1% formic acid) .

- Recrystallization optimization : Use mixed solvents (e.g., ethyl acetate/hexane) to improve purity from 75% to >95%. Monitor via melting point consistency (±2°C) .

Q. What computational tools predict solubility and pharmacokinetic properties?

- LogP and PSA estimation : Use Molinspiration or ACD/Labs software. For this compound, predicted LogP ≈ 3.7 (similar to analogs in ) and PSA ≈ 53 Ų, suggesting moderate blood-brain barrier permeability .

- Molecular dynamics (MD) simulations : Assess binding affinity to target proteins (e.g., kinases) using AutoDock Vina or GROMACS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.